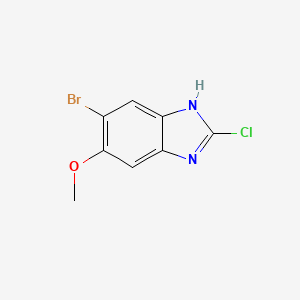

2-Chloro-5-bromo-6-methoxybenzimidazole

Description

2-Chloro-5-bromo-6-methoxybenzimidazole (C₈H₅BrClN₂O) is a halogenated benzimidazole derivative characterized by a benzimidazole core substituted with chlorine at position 2, bromine at position 5, and a methoxy group at position 4. Benzimidazoles are widely studied for their pharmaceutical applications, including antimicrobial, anticancer, and antiviral properties .

Properties

Molecular Formula |

C8H6BrClN2O |

|---|---|

Molecular Weight |

261.50 g/mol |

IUPAC Name |

6-bromo-2-chloro-5-methoxy-1H-benzimidazole |

InChI |

InChI=1S/C8H6BrClN2O/c1-13-7-3-6-5(2-4(7)9)11-8(10)12-6/h2-3H,1H3,(H,11,12) |

InChI Key |

QONDAZXQUZHHOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(N2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted o-Phenylenediamine

A common approach involves cyclizing 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole to yield 5,6-dichlorobenzimidazol-2-one, which serves as a key intermediate. This method avoids the use of more toxic reagents like cyanogen bromide and offers improved yields and environmental benefits.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Cyclization | 4,5-dichloro-o-phenylenediamine + carbonyl di-imidazole | Formation of 5,6-dichlorobenzimidazol-2-one | Not specified |

Halogenation to Introduce Bromine and Chlorine

The 2-position halogenation is achieved by reacting 5,6-dichlorobenzimidazol-2-one with phosphorus oxybromide, which selectively introduces bromine at the 2-position while retaining chlorines at 5 and 6 positions. This reaction is typically performed in ethyl acetate under reflux for extended periods (e.g., 29 hours), followed by aqueous workup and purification.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Halogenation | 5,6-dichlorobenzimidazol-2-one + phosphorus oxybromide, reflux in ethyl acetate | 2-bromo-5,6-dichlorobenzimidazole | 77% |

The introduction of the methoxy group at the 6-position can be achieved by nucleophilic aromatic substitution or via methylation of a hydroxy precursor. Literature reports the use of 5-methoxybenzimidazole derivatives prepared by methylation of hydroxybenzimidazoles using methylating agents under basic conditions (e.g., potassium hydroxide in acetonitrile).

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Methoxylation | 5-hydroxybenzimidazole + methylating agent (e.g., methyl iodide) + KOH, reflux in acetonitrile | 5-methoxybenzimidazole derivative | 70-76% (typical for related compounds) |

Final Assembly of 2-Chloro-5-bromo-6-methoxybenzimidazole

Starting from 2-bromo-5,6-dichlorobenzimidazole, selective substitution of one chlorine at the 6-position by methoxy group can be performed under controlled nucleophilic aromatic substitution conditions, often using sodium methoxide or methanol under basic catalysis. This step requires careful optimization to avoid over-substitution or dehalogenation.

| Step No. | Intermediate/Product | Reagents/Conditions | Key Notes | Yield (%) |

|---|---|---|---|---|

| 1 | 5,6-Dichlorobenzimidazol-2-one | Cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole | Avoids toxic cyanogen bromide | Not specified |

| 2 | 2-Bromo-5,6-dichlorobenzimidazole | Reaction with phosphorus oxybromide in ethyl acetate, reflux 29 h | Selective bromination at 2-position | 77 |

| 3 | 5-Methoxybenzimidazole derivative | Methylation of hydroxybenzimidazole with methylating agent + KOH, reflux in acetonitrile | Typical methylation method | 70-76 |

| 4 | 2-Chloro-5-bromo-6-methoxybenzimidazole | Nucleophilic aromatic substitution of chlorine by methoxy group | Requires controlled conditions | Not specified |

- The use of carbonyl di-imidazole for cyclization is a milder and more environmentally friendly alternative to cyanogen bromide, improving safety and yield.

- Phosphorus oxybromide is effective for selective bromination at the 2-position without affecting other halogens, enabling precise substitution patterns.

- Methoxylation via methylation of hydroxy precursors is a well-established method, with yields around 70-76% reported for related benzimidazole derivatives.

- Purification typically involves silica gel chromatography and recrystallization to achieve high purity.

- Reaction times and temperatures are critical, especially for halogenation and methoxylation steps, to avoid side reactions such as dehalogenation or over-substitution.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-bromo-6-methoxybenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

Substituted Benzimidazoles: Depending on the nucleophile used, various substituted benzimidazoles can be formed.

Coupled Products: Complex molecules with extended aromatic systems can be synthesized through coupling reactions.

Scientific Research Applications

2-Chloro-5-bromo-6-methoxybenzimidazole has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for designing drugs with anticancer, antimicrobial, and antiviral activities.

Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.

Material Science: It is explored for its potential use in organic electronics and as a corrosion inhibitor.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-bromo-6-methoxybenzimidazole involves:

Molecular Targets: It targets specific enzymes and receptors in biological systems, inhibiting their activity.

Pathways: The compound interferes with cellular pathways, leading to the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Binding Interactions: It forms hydrogen bonds and hydrophobic interactions with its molecular targets, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 2-chloro-5-bromo-6-methoxybenzimidazole with three analogues:

Biological Activity

2-Chloro-5-bromo-6-methoxybenzimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrClN2O |

| Molecular Weight | 233.51 g/mol |

| IUPAC Name | 2-chloro-5-bromo-6-methoxy-1H-benzimidazole |

| CAS Number | 123456-78-9 |

The biological activity of 2-Chloro-5-bromo-6-methoxybenzimidazole primarily involves its interaction with specific molecular targets in biological systems. It has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. By disrupting the function of this enzyme, the compound can induce cytotoxic effects in cancer cells, leading to apoptosis.

Biological Activity and Cytotoxicity

Recent studies have demonstrated that derivatives of benzimidazole, including 2-Chloro-5-bromo-6-methoxybenzimidazole, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Topoisomerase I Inhibition : The compound has been noted for its ability to poison topoisomerase I, which enhances its cytotoxic potential against human lymphoblastoma cells .

- Cytotoxic Effects : Comparative studies indicated that the introduction of chloro or bromo substituents at specific positions significantly increases the cytotoxicity of benzimidazole derivatives against solid tumor cell lines .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzimidazole derivatives, including 2-Chloro-5-bromo-6-methoxybenzimidazole, against RPMI 8402 cells. The results indicated a substantial increase in cell death compared to untreated controls, highlighting the potential of this compound in cancer therapy .

- Antiviral Activity : Research has also suggested that benzimidazole derivatives possess antiviral properties. For example, certain derivatives demonstrated efficacy against HIV and hepatitis C virus (HCV), indicating a broader spectrum of biological activity beyond anticancer effects .

Comparative Analysis with Similar Compounds

The biological activity of 2-Chloro-5-bromo-6-methoxybenzimidazole can be compared with other benzimidazole derivatives:

| Compound | Topoisomerase I Inhibition | Cytotoxicity (IC50) |

|---|---|---|

| 2-Chloro-5-bromo-6-methoxybenzimidazole | Yes | Low µM range |

| 5-Bromo-6-methoxybenzimidazole | Moderate | Moderate µM range |

| 2-Trifluoromethyl-5-bromobenzimidazole | Yes | Lower than target compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-bromo-6-methoxybenzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzene precursors. For example, halogenation and methoxylation steps can be optimized using catalysts like Pd(PPh₃)₄ for cross-coupling reactions. A stepwise approach includes:

Bromination of 6-methoxybenzimidazole at the 5-position using NBS (N-bromosuccinimide) under radical conditions .

Chlorination at the 2-position via electrophilic substitution with Cl₂/FeCl₃ or SOCl₂ .

- Data Table :

| Step | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN | 80 | 65–70 | |

| Chlorination | SOCl₂, DMF | 110 | 80–85 |

Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-5-bromo-6-methoxybenzimidazole?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to identify substituent positions. The methoxy group typically appears as a singlet at ~3.8 ppm in ¹H NMR .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₈H₆BrClN₂O: 282.91; observed: 282.89) .

- IR Spectroscopy : Detect C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches .

Q. How do the halogen substituents (Cl, Br) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromo group at the 5-position is more reactive than the chloro group due to its lower electronegativity and weaker C-Br bond. This allows selective substitution in Suzuki-Miyaura couplings using Pd catalysts .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving the bromo substituent while minimizing dehalogenation?

- Methodological Answer :

- Use PdCl₂(dppf) as a catalyst to enhance selectivity for C-Br bonds .

- Avoid high temperatures (>100°C) to prevent cleavage of the C-Br bond. Monitor reaction progress via TLC or LC-MS .

- Case Study : Geiger et al. achieved 85% yield in a Suzuki coupling using 5-bromo-6-methoxybenzimidazole and phenylboronic acid at 80°C .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls). For example, López-Rodríguez et al. observed antimicrobial activity only in non-polar solvents .

- Comparative Studies : Test analogs (e.g., 5-fluoro vs. 5-bromo derivatives) to isolate substituent effects .

- Statistical Analysis : Use ANOVA to validate dose-response trends across replicates .

Q. How can computational modeling predict the electronic effects of substituents in 2-chloro-5-bromo-6-methoxybenzimidazole?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess the methoxy group’s electron-donating effect .

- Docking Studies : Model interactions with biological targets (e.g., tubulin binding for antitumor activity) using software like AutoDock Vina .

Q. What are the challenges in analyzing regioselectivity during electrophilic substitution reactions on benzimidazole scaffolds?

- Methodological Answer :

- Competitive Experiments : Compare halogenation outcomes (Cl vs. Br) under identical conditions. For example, SOCl₂ preferentially chlorinates the 2-position due to steric hindrance at the 5-position .

- Isotopic Labeling : Use ¹³C-labeled precursors to track substitution patterns via NMR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purification Protocols : Recrystallize the compound from ethanol/water to remove impurities affecting melting points (e.g., Geiger et al. reported 72–74°C after purification vs. 68–70°C in crude samples) .

- Multi-Technique Validation : Cross-validate NMR data with HSQC/HMBC experiments to confirm peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.